1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate
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Overview
Description
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tert-butylamino group and a dioxane ring, suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate typically involves multiple steps, including the formation of the dioxane ring and the attachment of the tert-butylamino group. Common synthetic routes may include:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Attachment of the tert-butylamino group: This step may involve the reaction of a suitable precursor with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol
- 1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol hydrochloride
Uniqueness
1-tert-Butylamino-3-(o-(1,3-dioxan-2-yl)phenoxy)-2-propanol maleate may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. Its maleate salt form may also influence its solubility, stability, and overall pharmacokinetic properties.
Properties
CAS No. |
66287-68-1 |
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Molecular Formula |
C21H31NO8 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1,3-dioxan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H27NO4.C4H4O4/c1-17(2,3)18-11-13(19)12-22-15-8-5-4-7-14(15)16-20-9-6-10-21-16;5-3(6)1-2-4(7)8/h4-5,7-8,13,16,18-19H,6,9-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QXBXNLKZWUWIAD-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2OCCCO2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2OCCCO2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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